molecular formula C18H14N2O6 B2796217 N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097915-80-3

N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide

Cat. No.: B2796217
CAS No.: 2097915-80-3
M. Wt: 354.318
InChI Key: GTBBTRNXRLIPNB-UHFFFAOYSA-N
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Description

N'-(2H-1,3-Benzodioxol-5-yl)-N-({[2,2'-Bifuran]-5-yl}methyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety and a bifuryl-methyl substituent. The benzodioxole group is a common pharmacophore in antimalarial agents due to its ability to engage in π-π stacking and hydrogen bonding with enzyme active sites .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c21-17(18(22)20-11-3-5-14-16(8-11)25-10-24-14)19-9-12-4-6-15(26-12)13-2-1-7-23-13/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBBTRNXRLIPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethanediamide scaffold is versatile, with modifications to the N- and N'-substituents significantly altering biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Features Reported Activity
Target Compound N'-(2H-1,3-Benzodioxol-5-yl), N-({[2,2'-Bifuran]-5-yl}methyl) ~414.35 g/mol Bifuryl-methyl group enhances rigidity; benzodioxole for target binding. Hypothesized falcipain-2 inhibition (based on structural analogs) .
QOD (Quinolinyl Oxamide Derivative) N-(2H-1,3-Benzodioxol-5-yl), N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl] ~463.50 g/mol Tetrahydroquinoline ethyl group introduces basicity and solubility. Demonstrated falcipain-2 inhibition (IC₅₀ ~0.8 μM) .
ICD (Indole Carboxamide Derivative) N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide ~457.50 g/mol Biphenyl carbonyl enhances hydrophobic interactions; indole for π-stacking. Moderate falcipain-2 inhibition (IC₅₀ ~2.5 μM) .
Compound 26 (Fluorinated Analog) N,N'-[(1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis(1,3-benzodioxol-5-amine) ~554.30 g/mol Hexafluoropentenyl linker increases electronegativity and metabolic stability. No direct activity reported; fluorination may improve bioavailability .

Structural and Functional Insights

  • Benzodioxole vs. Bifuryl-Methyl Groups: The target compound replaces the tetrahydroquinoline (QOD) or biphenyl (ICD) groups with a bifuryl-methyl substituent.
  • Conformational Flexibility : The rigid bifuryl system may restrict rotational freedom, favoring entropically favorable binding to falcipain-2 compared to ICD’s flexible biphenyl group .
  • Electron-Deficient Moieties : Unlike the hexafluoropentenyl group in Compound 26, the target compound lacks electron-withdrawing substituents, which may reduce oxidative metabolism but also limit interactions with polar enzyme residues .

Hypothesized Pharmacological Profile

While direct activity data are unavailable, the structural features suggest:

  • Falcipain-2 Inhibition: The benzodioxole moiety may bind to the S2 pocket of falcipain-2, while the bifuryl-methyl group occupies the S3 hydrophobic pocket, similar to QOD’s tetrahydroquinoline .
  • Metabolism : The bifuryl group may slow CYP450-mediated oxidation compared to ICD’s biphenyl system, extending half-life .

Q & A

Q. What are the optimal synthetic routes and purification methods for N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with benzo[d][1,3]dioxol-5-ylmethanol, which is acylated with oxalyl chloride to form an acyl chloride intermediate .

Coupling Reactions : React the intermediate with [2,2'-bifuran]-5-ylmethylamine under Schotten-Baumann conditions (e.g., using DMF as a solvent and EDC/HOBt as coupling agents) to form the ethanediamide linkage .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Key Considerations : Optimize reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products like unreacted bifuran derivatives .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and bifuran (δ 6.3–7.2 ppm for furan protons) moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in the ethanediamide region (δ 3.5–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
  • X-ray Crystallography : For absolute stereochemical confirmation, perform single-crystal X-ray diffraction using SHELX software for refinement .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., falcipain-2 for antimalarial potential via fluorogenic substrates) or receptor binding (e.g., serotonin/dopamine receptors via competitive radioligand assays) .
  • In Vivo Models : Administer 50 mg/kg doses in murine models to evaluate cognitive enhancement (Morris water maze) or anti-inflammatory effects (carrageenan-induced paw edema) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock4 to simulate binding to falcipain-2 (PDB: 3BPF). Parameterize the ligand with Gasteiger charges and apply Lamarckian genetic algorithms to predict binding poses with ΔG < -8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Run 1 µs simulations in GROMACS with CHARMM36 force fields to analyze stability of the ligand-enzyme complex (RMSD < 2 Å) and identify key residues (e.g., Cys42, His174) for mutagenesis validation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?

  • Methodological Answer :
  • Data Triangulation : Combine crystallographic data (SHELXL-refined structures) , NMR-based conformational analysis, and MD simulations to reconcile discrepancies in substituent effects .
  • QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) using descriptors like logP, molar refractivity, and electrostatic potentials to predict activity trends .

Q. How can researchers optimize metabolic stability without compromising activity?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with human liver microsomes (37°C, NADPH regeneration system) and monitor degradation via LC-MS. Identify metabolic hotspots (e.g., methylenedioxy ring opening) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxole ring to reduce CYP450-mediated oxidation while maintaining affinity for target receptors .

Q. What experimental designs validate enantiomer-specific bioactivity?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Enzymatic Assays : Test resolved enantiomers against recombinant enzymes (e.g., falcipain-2) to determine IC₅₀ differences (>10-fold indicates stereospecificity) .

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